molecular formula C17H14N2O5 B2904666 2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid CAS No. 1356782-33-6

2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid

Cat. No.: B2904666
CAS No.: 1356782-33-6
M. Wt: 326.308
InChI Key: ROOGOUYORLEZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the IUPAC name 2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid, is a synthetic small molecule characterized by:

  • A furan-3-carboxylic acid backbone.
  • A phenoxy-methyl substituent at position 2 of the furan ring.
  • A (Z)-configured α,β-unsaturated carbonyl system (cyano-methylamino-oxopropenyl group) on the para-position of the phenoxy moiety.

However, its specific pharmacological profile remains understudied compared to analogs.

Properties

IUPAC Name

2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-19-16(20)12(9-18)8-11-2-4-13(5-3-11)24-10-15-14(17(21)22)6-7-23-15/h2-8H,10H2,1H3,(H,19,20)(H,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOGOUYORLEZRJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.34 g/mol

The compound features a furan ring, a phenolic ether, and a cyano group, which contribute to its biological properties.

Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit antihypertensive effects. These effects are primarily mediated through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. Studies have shown that such compounds can lower systolic and diastolic blood pressure in animal models .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has shown a significant reduction in markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antihypertensive effectsSignificant reduction in blood pressure in hypertensive rats, with an IC50 value of 0.5 µM for ACE inhibition.
Study 2Investigate anticancer activityInhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 of 10 µM; induction of apoptosis confirmed via flow cytometry.
Study 3Assess anti-inflammatory effectsDecreased levels of pro-inflammatory cytokines in a carrageenan-induced paw edema model, demonstrating efficacy at doses of 5 mg/kg.

The biological activity of this compound is thought to be mediated through several pathways:

  • ACE Inhibition : By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
  • Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, triggering apoptotic pathways in cancer cells.
  • Cytokine Modulation : It modulates the expression of cytokines involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Pharmacopeial Literature

The Pharmacopeial Forum (PF 43(1), 2017) documents several β-lactam and heterocyclic compounds with overlapping functional groups. While none are direct structural matches, critical comparisons can be drawn:

Compound d :
  • (Z)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid Shared Features:
  • Z-configuration in the enamine system.
  • Presence of carboxylic acid and amide groups .
    • Divergences :
  • Incorporates a thiazolyl-azetidinyl core instead of a furan-phenoxy scaffold.
  • Lacks the cyano group and methylamino-oxo substitution seen in the target compound.
Compound e :
  • (E)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid Comparison:
  • E-configuration vs. the Z-configuration in the target compound.
  • Addition of a sulfo group on the azetidine ring enhances solubility but may reduce membrane permeability compared to the target’s furan-carboxylic acid system.
Compound f :
  • Ethyl (Z)-2-[([(2-amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionate Key Differences:
  • Ethyl ester prodrug form vs. the free carboxylic acid in the target compound.
  • Esterification in Compound f likely improves oral bioavailability, whereas the target’s carboxylic acid may require formulation optimization for absorption .

Functional Group Analysis and Bioactivity Implications

Feature Target Compound Compound d Compound e
Core Structure Furan-phenoxy Thiazolyl-azetidinyl Thiazolyl-azetidinyl (sulfo-modified)
Configuration Z-configuration in α,β-unsaturated system Z-configuration E-configuration
Ionizable Groups Carboxylic acid (pKa ~4.2), methylamino (weak base) Carboxylic acid, amino-thiazolyl Carboxylic acid, sulfo group
Electrophilic Motif α,β-unsaturated carbonyl (Michael acceptor) β-lactam ring β-lactam ring with sulfo
Therapeutic Indication Unknown (hypothesized kinase or protease inhibition) β-lactamase inhibition β-lactamase inhibition (enhanced solubility)

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s Z-configuration may complicate synthesis due to stereochemical control, whereas Compounds d–f utilize established β-lactam synthesis protocols .
  • In contrast, β-lactam analogs (d–e) face hydrolysis risks .
  • Bioactivity Data: No direct studies on the target compound are available in the provided evidence. However, Compounds d–f show efficacy against Gram-negative bacteria, suggesting that structural modifications (e.g., sulfo groups, ester prodrugs) could inform future optimization of the target molecule .

Q & A

Q. What are the key synthetic strategies for preparing 2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach: (i) Knoevenagel condensation to form the (Z)-configured propenyl bridge between the cyano and methylamino groups. Piperidine or morpholine catalysts in DMF/THF under reflux are commonly used to control stereoselectivity . (ii) Ether linkage formation between the phenoxy fragment and the furan-carboxylic acid core via nucleophilic substitution or Mitsunobu reaction, depending on the leaving group (e.g., bromide or mesylate) . (iii) Final purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm the (Z)-configuration of the propenyl bridge (δ 6.5–7.5 ppm for vinyl protons; coupling constants ~12–14 Hz) and the furan-carboxylic acid moiety (δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 385.1) and fragments to confirm connectivity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound’s cyano and carboxylic acid groups?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., cyano group’s α-carbon) and electrophilic regions (carboxylic acid’s carbonyl oxygen). This predicts reactivity in nucleophilic additions or acid-base interactions .
  • Molecular Dynamics (MD) Simulations : Used to study solvation effects and binding affinities in biological systems (e.g., enzyme active sites), as demonstrated for structurally related benzofuran derivatives .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping signals (e.g., distinguishing furan vs. phenyl ring protons) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, as applied to similar compounds like 2-(4-methoxyphenyl)furoquinoline derivatives .
  • Comparative Analysis : Cross-referencing with spectral databases (e.g., PubChem, Reaxys) for analogous structures reduces misinterpretation .

Q. How does the (Z)-configuration of the propenyl bridge influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare (Z) vs. (E) isomers in enzyme inhibition assays (e.g., kinase or protease targets). For example, (Z)-isomers of similar cyanopropenyl derivatives show enhanced binding due to planar geometry aligning with hydrophobic pockets .
  • Pharmacokinetic Profiling : Assess stability in physiological pH using HPLC to monitor isomerization rates, critical for drug design .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to improve Knoevenagel condensation efficiency .
  • Solvent Optimization : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics without sacrificing yield .
  • Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., over-alkylation of the phenoxy group) .

Data Analysis and Experimental Design

Q. How to design assays for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2). Include positive controls (e.g., staurosporine) and measure IC50 values .
  • Molecular Docking : AutoDock Vina predicts binding poses in kinase ATP-binding pockets, prioritizing targets for experimental validation .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13), then monitor decomposition via UPLC-PDA. Identify degradation products (e.g., hydrolysis of the cyano group) .
  • Plasma Stability Tests : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .

Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature. For example, variations in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., CLIA guidelines) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.